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molecular formula C13H18O3 B8677875 1,3-Dioxolane-4-butanol, 2-phenyl- CAS No. 148254-22-2

1,3-Dioxolane-4-butanol, 2-phenyl-

Cat. No. B8677875
M. Wt: 222.28 g/mol
InChI Key: NOHMXHKKCXAPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05786512

Procedure details

A mixture of 1,2,6-trihydroxyhexane (2.58 g) and benzaldehyde dimethyl acetal (3.18 g) is treated with toluene sulfonic acid hydrate (2.08 g). The mixture is allowed to stir at room temperature for 60 hours, and is then partitioned between saturated aqueous sodium bicarbonate (50 ml) and methylene chloride (20 ml). The benzaldehyde dimethyl acetal (3.18 g) is treated with toluene sulfonic acid hydrate (2.08 g). The mixture is allowed to stir at room temperature for 60 hours, and is then partitioned between saturated aqueous sodium bicarbonate (50 ml) and methylene chloride (20 ml). The layers are separated, the aqueous layer is re-extracted with methylene chloride, the organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to an oil (2.66 g), which is purified by column chromatography (silica gel, 1:1 ethyl acetate/hexanes). Pooling and concentrating the appropriate fractions give the title compound as an oil (1.19 g): TLC Rf =0.18 (silica, 1:1 ethyl acetate/hexanes); 1H NMR (CDCl3), δ, 1.62 (m, 6H), 3.67 (m, 3H), 3.25 (m, 2H), 6.37 (s, 0.6H), 6.50 (s, 0.4H), 8.04 (br. s, 5H).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][OH:8].CO[CH:12](OC)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O.C1(C)C(S(O)(=O)=O)=CC=CC=1>>[OH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[CH2:2][O:1][CH:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
OCC(CCCCO)O
Name
Quantity
3.18 g
Type
reactant
Smiles
COC(C1=CC=CC=C1)OC
Step Two
Name
Quantity
2.08 g
Type
reactant
Smiles
O.C=1(C(=CC=CC1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then partitioned between saturated aqueous sodium bicarbonate (50 ml) and methylene chloride (20 ml)
ADDITION
Type
ADDITION
Details
The benzaldehyde dimethyl acetal (3.18 g) is treated with toluene sulfonic acid hydrate (2.08 g)
STIRRING
Type
STIRRING
Details
to stir at room temperature for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
is then partitioned between saturated aqueous sodium bicarbonate (50 ml) and methylene chloride (20 ml)
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is re-extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers are dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil (2.66 g), which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, 1:1 ethyl acetate/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
Pooling and concentrating the appropriate fractions

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
OCCCCC1OC(OC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: CALCULATEDPERCENTYIELD 27.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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